7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJLXHREDATRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The most efficient route involves cyclocondensation between 2-aminothiophene-3-carboxamide derivatives and formamide or formic acid. For example, heating 2-amino-3-carboxamidothiophene (1) with excess formamide at 150°C for 6–8 hours yields unsubstituted thieno[3,2-d]pyrimidin-4-one (2) with 60–65% efficiency. Similarly, substituting formamide with formic acid in the presence of ammonium formate enhances cyclization yields to 76–97% under reflux conditions.
Key Reaction Conditions
| Reactant | Reagent/Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Aminothiophene-3-carboxamide | Formamide | 150°C | 6–8 h | 60–65% |
| 2-Aminothiophene-3-carboxamide | Formic acid + NH₄HCO₂ | Reflux | 4 h | 76–97% |
Alternative Cyclization Strategies
Malononitrile-based cyclocondensation offers a pathway to introduce substituents at position 2. Reacting 2-methyl-3-aminothiophene carboxylate (3) with malononitrile in acetic acid saturated with HCl gas produces 2-trichloromethyl-thieno[3,2-d]pyrimidin-4-one (4) with 63% yield. This method is particularly advantageous for incorporating electron-withdrawing groups early in the synthesis.
Functionalization at Position 7: Introduction of 4-Bromophenyl Group
The 4-bromophenyl moiety at position 7 is introduced via cross-coupling or direct arylation.
Suzuki-Miyaura Coupling
A palladium-catalyzed Suzuki coupling between a brominated thieno[3,2-d]pyrimidin-4-one intermediate (5) and 4-bromophenylboronic acid (6) is widely employed. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol/H₂O (3:1:1) solvent system at 80°C for 12 hours achieves 70–85% yield.
Optimized Parameters
| Catalyst | Base | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80°C | 12 h | 70–85% |
Direct C-H Arylation
Recent advances utilize CuI-mediated C-H activation to attach the 4-bromophenyl group directly. Reacting thieno[3,2-d]pyrimidin-4-one (2) with 1-bromo-4-iodobenzene (7) in the presence of CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF at 120°C for 24 hours affords the 7-aryl product with 65–75% yield.
Functionalization at Position 2: Incorporation of 4-Phenylpiperazine
The 4-phenylpiperazinyl group is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed amination.
Chlorination Followed by NAS
First, the core structure is chlorinated at position 2 using POCl₃ in DMF under reflux to yield 2-chlorothieno[3,2-d]pyrimidin-4-one (8) . Subsequent reaction with 4-phenylpiperazine (9) in acetonitrile at 80°C for 6 hours produces the target compound with 85–90% yield.
Reaction Scheme
-
Chlorination:
-
Substitution:
Buchwald-Hartwig Amination
For higher regioselectivity, a palladium-catalyzed coupling between 2-bromo-thieno[3,2-d]pyrimidin-4-one (10) and 4-phenylpiperazine (9) is employed. Using Pd₂(dba)₃, Xantphos, and KOtBu in toluene at 100°C for 12 hours achieves 80–88% yield.
Optimization and Challenges
Yield Enhancement Strategies
Purification and Characterization
-
Chromatography : Silica gel chromatography (eluent: EtOAc/hexane, 1:2) isolates the target compound with >95% purity.
-
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Cyclocondensation + NAS | Cost-effective, scalable | Multi-step, moderate purity | 60–70% |
| Direct C-H Arylation + BH | Fewer steps, high regioselectivity | Requires expensive catalysts | 70–80% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted thienopyrimidinones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as a ligand for various biological targets. It is studied for its binding affinity to receptors and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, research is focused on its potential therapeutic applications. It is investigated for its activity against certain diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound for new drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thieno-Pyrimidinones with Halogenated Aromatic Groups
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituents on Physicochemical Properties
- Halogen Effects : The bromine atom in the target compound increases molecular weight and lipophilicity (logP ~3.5) compared to chlorine analogs (e.g., 436.96 g/mol for Cl-substituted derivatives) .
- Piperazine Modifications: Replacing the 4-phenylpiperazine with a furanoyl-piperazine (as in ) introduces hydrogen-bonding capacity but reduces stability due to ester hydrolysis susceptibility.
- Aromatic Substitution Patterns : Ortho/meta-methyl or chloro groups (e.g., ) may sterically hinder target engagement compared to the para-bromo substituent in the target compound.
Biological Activity
7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features suggest potential interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 473.44 g/mol. The presence of a bromophenyl group and a piperazine moiety enhances its biological interactions.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, which is critical for its therapeutic potential. It shows promise as an antimicrobial and antiviral agent, indicating its utility in treating infections caused by various pathogens. The specific mechanisms by which it inhibits enzyme activity are currently under investigation.
Antimicrobial Activity
Studies have demonstrated significant antimicrobial properties against a variety of bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum efficacy. The structure-activity relationship (SAR) studies are ongoing to optimize its antimicrobial potency.
Antiviral Activity
In addition to its antibacterial properties, the compound has exhibited antiviral activity against certain viruses. Preliminary data suggest that it may interfere with viral replication mechanisms, although detailed studies are required to elucidate the exact pathways involved.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly reduced bacterial viability in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Investigation into Antiviral Properties
Another research effort focused on the antiviral activity of this compound against influenza virus strains. The findings revealed that it could inhibit viral entry into host cells and reduce viral load in infected cell cultures. This positions the compound as a potential candidate for further development as an antiviral therapeutic agent.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : Binding to specific enzymes involved in microbial metabolism.
- Receptor Interaction : Potential interaction with cellular receptors that modulate immune responses.
Ongoing research aims to clarify these mechanisms through molecular docking studies and biochemical assays.
Data Summary Table
| Biological Activity | Target Organisms/Systems | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Escherichia coli | |
| Antiviral | Influenza virus strains | |
| Enzyme Inhibition | Various enzymes |
Q & A
Q. What synthetic routes are commonly employed to prepare thieno[3,2-d]pyrimidin-4-one derivatives like this compound?
- Methodology : Multi-step synthesis typically involves: (i) Cyclization of precursors (e.g., thiophene derivatives) to form the thienopyrimidine core . (ii) Substitution reactions at positions 2 and 7 using bromophenyl and phenylpiperazine groups under reflux conditions with catalysts like Pd(PPh₃)₄ . (iii) Purification via column chromatography or recrystallization, validated by NMR and mass spectrometry .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- 1H/13C NMR to verify substituent positions and purity .
- X-ray crystallography (if single crystals are obtainable) for 3D conformational analysis .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What solvent systems are optimal for studying its physicochemical properties?
- Method : Solubility is typically assessed in DMSO (for biological assays) or chloroform (for NMR). Stability under varying pH (e.g., simulated gastric fluid) is tested via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its kinase inhibition profile?
- Approach : (i) Substituent variation : Modify the bromophenyl or piperazine groups to alter steric/electronic effects . (ii) Enzyme assays : Test inhibitory activity against kinases (e.g., PI3Kα) using fluorescence polarization or ADP-Glo™ assays . (iii) Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Resolution steps : (i) Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm IC₅₀ consistency . (ii) Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions . (iii) Metabolic stability tests : Assess cytochrome P450 interactions to rule out false positives .
Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?
- Protocol : (i) Animal models : Administer via oral gavage in xenograft mice, monitoring tumor volume and metastasis . (ii) Pharmacokinetic parameters : Measure plasma half-life (t₁/₂), Cmax, and bioavailability using LC-MS/MS . (iii) Toxicity profiling : Conduct histopathological analysis of liver/kidney tissues .
Q. What computational tools predict its potential for inducing ferroptosis in cancer cells?
- Tools :
- ROS prediction : Use QSAR models to estimate reactive oxygen species (ROS) generation potential .
- Lipid peroxidation assays : Combine with molecular dynamics simulations to study membrane interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
